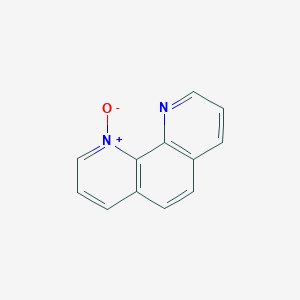

1,10-Phenanthroline 1-oxide

概要

説明

1,10-Phenanthroline 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C12H8N2O and its molecular weight is 196.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications

1.1 Coordination Chemistry and Catalysis

Phen-1-oxide serves as a bidentate ligand in coordination complexes, enhancing the catalytic activity of transition metals. Its ability to form stable complexes with metals such as palladium, nickel, and zinc has been extensively studied.

- Palladium-Catalyzed Reactions : Research indicates that phen-1-oxide derivatives can facilitate palladium-catalyzed allylic substitution reactions. These reactions are crucial for synthesizing complex organic molecules .

- Nickel-Catalyzed Reactions : The compound has also been employed in nickel-catalyzed Michael addition reactions, demonstrating significant efficiency in forming carbon-carbon bonds .

Table 1: Summary of Catalytic Reactions Involving Phen-1-Oxide

| Reaction Type | Metal Catalyst | Application |

|---|---|---|

| Allylic Substitution | Palladium | Synthesis of complex organic molecules |

| Michael Addition | Nickel | Formation of carbon-carbon bonds |

| Direct Aldol Reaction | Zinc | Synthesis of β-hydroxy ketones |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial action of phen-1-oxide and its derivatives against various pathogens. The compound exhibits significant activity against bacterial biofilms, making it a potential candidate for developing new antimicrobial agents.

- Mechanism of Action : The antimicrobial efficacy is attributed to its ability to disrupt biofilm formation and inhibit metabolic activity in bacteria. For instance, studies have shown that phen-1-oxide can reduce the metabolic activity of biofilm-forming bacteria significantly .

Table 2: Antimicrobial Activity of Phen-1-Oxide Derivatives

| Compound | Pathogen Type | Activity Level |

|---|---|---|

| 1,10-Phenanthroline | Gram-positive | High |

| 1,10-Phenanthroline 5,6-dione | Gram-negative | Moderate |

| [Ag(phendione)2]ClO4 | Biofilm-forming | Very High |

Synthesis and Characterization

The synthesis of phen-1-oxide typically involves the oxidation of 1,10-phenanthroline using oxidizing agents such as peroxomonosulfate or hydrogen peroxide. Recent advancements have led to more efficient synthetic routes that yield high-purity products suitable for various applications .

3.1 Synthetic Methods

The following methods are commonly used for synthesizing phen-1-oxide:

- Oxidation with Peroxomonosulfate : This method allows for selective synthesis under controlled pH conditions to avoid overoxidation .

- Hydrogen Peroxide-Urea Adduct : This approach offers a straightforward route to obtain phen-1-oxide with minimal side products .

Future Directions and Research Opportunities

The unique properties of phen-1-oxide open avenues for further research in various fields:

- Green Chemistry : Its water-soluble derivatives are promising candidates for applications in environmentally friendly chemical processes .

- Organocatalysis : The potential use of phen-1-oxide as a phase-transfer catalyst in asymmetric transformations could lead to significant advancements in synthetic organic chemistry .

化学反応の分析

Coordination Chemistry

PhenO acts as a bidentate ligand, forming complexes with transition metals. Notable examples:

-

Cobalt(II) complexes : PhenO coordinates with Co(II) to form Co–N₄ centers, which catalyze the oxygen reduction reaction (ORR) via a four-electron pathway. Nitro-substituted phenO enhances catalytic activity due to electron-withdrawing effects ( ).

-

Iron complexes : Despite forming Fe(phenO)₃²⁺ (ferroin analog), phenO does not fully inhibit Fenton reactions, allowing partial oxidative degradation of substrates like 2-deoxyribose ( ).

Functionalization and Substitution Reactions

PhenO undergoes regioselective substitution at the 5- and 6-positions:

-

Carboxylic acid derivatives : Oxidation with NaClO₂ at 90°C yields 9-methyl-1,10-phenanthroline-2-carboxylic acid ( ).

-

Nucleophilic ring-opening : Epoxides of phenO react with amines (e.g., dibenzylamine) under Lewis acid catalysis (Mg(ClO₄)₂) to form chiral dihydro-phenanthroline derivatives ( ).

Reactivity in Radical Reactions

PhenO modulates radical pathways:

-

Fenton reaction : While phenO binds Fe(II), it incompletely inhibits - OH generation, enabling partial oxidation of 2-deoxyribose and DMSO ( ).

Derivatization for Asymmetric Catalysis

Chiral phenO derivatives enable enantioselective transformations:

-

Epoxide intermediates : 1,10-Phenanthroline-5,6-epoxide reacts with amines to form ligands for Pd-catalyzed allylic alkylation and Zn-catalyzed aldol reactions ( ).

Key Mechanistic Insights

-

Steric and electronic effects : Substituents on phenO’s aromatic ring alter redox potentials and catalytic activity. For example, nitro groups downshift the e<sub>g</sub>-orbital energy of Co(II), enhancing ORR efficiency ( ).

-

pH-dependent speciation : Under neutral conditions, phenO is further oxidized to phenO₂ ( ), but acidic conditions stabilize the mono-N-oxide ( ).

特性

CAS番号 |

1891-19-6 |

|---|---|

分子式 |

C12H8N2O |

分子量 |

196.2 g/mol |

IUPAC名 |

1-oxido-1,10-phenanthrolin-1-ium |

InChI |

InChI=1S/C12H8N2O/c15-14-8-2-4-10-6-5-9-3-1-7-13-11(9)12(10)14/h1-8H |

InChIキー |

OFEFUDKSXOZQFL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1 |

正規SMILES |

C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1 |

同義語 |

1,10-Phenanthroline 1-oxide |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。